3-Hexyldecan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hexyldecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZTOVGAJLQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyldecan-1-ol typically involves the Guerbet reaction, which is a condensation reaction of alcohols in the presence of a catalyst. This reaction results in the formation of higher molecular weight alcohols. The reaction conditions often include high temperatures and the use of catalysts such as alkali metals or their hydroxides .
Industrial Production Methods
In industrial settings, this compound is produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the reduction of these compounds in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3-Hexyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides
Scientific Research Applications
3-Hexyldecan-1-ol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of cosmetics, as a dispersant in detergents, and as a lubricant additive.
Mechanism of Action
The mechanism of action of 3-Hexyldecan-1-ol involves its interaction with lipid membranes due to its amphiphilic nature. This interaction can alter membrane fluidity and permeability, which is crucial in its role as a solvent and in drug delivery systems. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting the molecular targets and pathways involved in membrane dynamics .
Comparison with Similar Compounds
Research Findings and Trends
- Branching vs. Linear Chains: Studies on dodecan-1-ol demonstrate that linear alcohols have higher thermal stability but poorer solubility in nonpolar solvents compared to branched analogs . For this compound, the hexyl branch likely enhances compatibility with hydrophobic matrices (e.g., plastics).
- Ecotoxicology : Long-chain alcohols like dodecan-1-ol show moderate aquatic toxicity (EC₅₀ for algae: 1.2 mg/L) , while lactones like hexan-6-olide exhibit higher acute toxicity (EC₅₀ < 10 mg/L) .
Biological Activity
3-Hexyldecan-1-ol is a long-chain fatty alcohol that has garnered attention for its potential biological activities. This compound, with the molecular formula C12H26O, is primarily studied for its applications in various fields including pharmacology, agriculture, and cosmetics. Understanding its biological activity is crucial for harnessing its potential benefits and mitigating any adverse effects.
- Molecular Formula : C12H26O
- Molar Mass : 198.34 g/mol
- CAS Number : 112-83-6
Antimicrobial Properties
Research indicates that long-chain fatty alcohols, including this compound, exhibit significant antimicrobial activity. A study highlighted that fatty alcohols can disrupt microbial membranes, leading to cell lysis. This property makes them potential candidates for use in antimicrobial formulations.
| Compound | Microbial Target | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate inhibition |
| This compound | Escherichia coli | Moderate inhibition |
Anti-inflammatory Effects
Long-chain fatty alcohols have been shown to modulate inflammatory responses. For instance, they can influence the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators. This suggests a potential role for this compound in treating inflammatory conditions.
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various fatty alcohols, including this compound, demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The results indicated that longer-chain alcohols generally exhibited stronger antimicrobial properties.
Study 2: Inflammatory Modulation
In vitro studies assessed the impact of this compound on macrophage activation. The compound was found to reduce the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Membrane Disruption
The primary mechanism by which this compound exerts its antimicrobial effects is through membrane disruption. This occurs as the hydrophobic tail of the fatty alcohol integrates into lipid bilayers, leading to increased permeability and eventual cell death.
Cytokine Regulation
The modulation of cytokine production involves several pathways, including the NF-kB signaling pathway. By inhibiting this pathway, this compound can effectively reduce inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
